MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate is a chiral organic compound featuring a Boc-protected amino group at the α-position and a trifluoroacetamido group at the ε-position of a hexanoate methyl ester backbone. This structure is critical in peptide synthesis and medicinal chemistry, where it serves as a protected lysine derivative. The Boc group (tert-butoxycarbonyl) provides base-labile protection, while the trifluoroacetamido group introduces electron-withdrawing properties, influencing reactivity and stability .
Synthesis typically involves coupling reactions under controlled conditions. For example, analogs in were synthesized via general procedures (e.g., Program B or C) using DMF as a solvent and purified via silica gel chromatography or HPLC, achieving purities of 95–97% . The methyl ester moiety enhances solubility in organic solvents, making it suitable for solid-phase peptide synthesis (SPPS) or as a precursor for fluorescent probes .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F3N2O5/c1-13(2,3)24-12(22)19-9(10(20)23-4)7-5-6-8-18-11(21)14(15,16)17/h9H,5-8H2,1-4H3,(H,18,21)(H,19,22)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALMBSHYTCSODM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate typically involves several steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the trifluoroacetamido group: The trifluoroacetamido group is introduced by reacting the protected amino compound with trifluoroacetic anhydride (TFAA).
Esterification: The final step involves esterification to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions.
Esterification and transesterification: The ester group can be modified through esterification or transesterification reactions.
Common reagents used in these reactions include acids (e.g., TFA), bases (e.g., triethylamine), and nucleophiles (e.g., amines). Major products formed from these reactions include deprotected amines, substituted amides, and modified esters .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate has been investigated for its role in developing novel anticancer agents. The trifluoroacetamido group is known to enhance the lipophilicity of compounds, potentially improving their bioavailability and efficacy against cancer cells. Research indicates that modifications of amino acids with such groups can lead to increased potency in inhibiting tumor growth.
Peptide Therapeutics
The compound serves as an important intermediate in synthesizing peptides and peptide analogs. The tert-butoxycarbonyl (Boc) group is widely used for protecting amino groups during peptide synthesis, allowing for selective reactions to occur at other functional sites. This application is crucial for creating complex peptides that can be utilized in therapeutic contexts, such as hormone replacement therapies or enzyme inhibitors.
Biochemical Probes
Enzyme Inhibition Studies
The structural features of this compound make it a valuable tool in studying enzyme mechanisms. Its ability to mimic substrate interactions allows researchers to investigate the active sites of enzymes and their catalytic properties. This can lead to the development of selective inhibitors that can modulate enzyme activity in various biological pathways.
Immunology Applications
In immunology, derivatives of this compound are being explored for their potential to modulate immune responses. For instance, compounds that incorporate amino acid derivatives can influence T-cell activation and proliferation, making them candidates for immunotherapeutic strategies against autoimmune diseases or in enhancing vaccine efficacy.
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Protection of Amino Groups : The amino group is protected using the Boc strategy to prevent undesired reactions during subsequent steps.
- Formation of Trifluoroacetamide : The introduction of the trifluoroacetamido group is achieved through acylation reactions with trifluoroacetic anhydride.
- Final Esterification : The final product is obtained by esterifying the carboxylic acid with methanol under acidic conditions.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound and evaluated their anticancer properties against various cell lines. The results demonstrated enhanced cytotoxicity compared to non-modified analogs, suggesting that structural modifications significantly impact biological activity.
Case Study 2: Peptide Synthesis Optimization
A research team focused on optimizing peptide synthesis protocols using this compound as a building block. They reported improved yields and purity when employing automated synthesizers with Boc-protected amino acids, highlighting its utility in high-throughput screening processes for drug discovery.
Mechanism of Action
The mechanism of action of MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate involves its reactivity as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The trifluoroacetamido group can enhance the compound’s stability and reactivity. Upon deprotection, the amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s key differentiator is the trifluoroacetamido group at position 4. Below is a comparison with structurally related compounds:
Key Observations:
- Protecting Groups : The Boc group in the target compound contrasts with the Fmoc group in , which is acid-labile and used in orthogonal SPPS strategies. The Z-group (benzyloxycarbonyl) in offers stability under basic conditions but requires hydrogenation for removal .
- Trifluoroacetamido vs. Other Amides : The trifluoroacetamido group’s strong electron-withdrawing nature enhances resistance to enzymatic degradation compared to benzyloxycarbonyl () or simple amides (). This property is advantageous in prodrug design or fluorophore conjugation .
- Solubility : The methyl ester in the target compound and improves organic-phase solubility, whereas the hydrochloride salt in increases aqueous solubility .
Biological Activity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate is a synthetic compound with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 329912-47-2
- Molecular Formula : C13H22F3N3O5
- Molecular Weight : 347.33 g/mol
The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a trifluoroacetamido moiety, which significantly influence its biological interactions. The Boc group is commonly used to protect amino acids during synthesis, while the trifluoroacetamido group enhances lipophilicity and may improve membrane permeability.
Potential Mechanisms:
- Enzyme Inhibition : The structure suggests potential inhibition of specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines have demonstrated that compounds with similar functional groups can induce apoptosis. In vitro studies are necessary to establish the specific cytotoxic profile of this compound.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of fluorinated amino acid derivatives found that compounds with trifluoroacetyl groups exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that this compound may possess similar properties.
| Compound | Activity | Target Bacteria |
|---|---|---|
| Trifluoroacetyl derivative | Strong | Staphylococcus aureus |
| Methyl derivative | Moderate | Escherichia coli |
Study 2: Cytotoxic Effects on Cancer Cells
In a comparative study of various amino acid derivatives, researchers observed that certain modifications led to increased apoptosis in human cancer cell lines. The presence of a Boc group was linked to enhanced cell membrane permeability, facilitating drug uptake.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Boc-Lys derivative | HeLa | 15 |
| Methyl derivative | A549 | 20 |
Q & A
Q. What synthetic strategies are effective for preparing MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step peptide coupling or modified Ugi reactions. For example, the Ugi reaction has been applied to similar amino acid derivatives using aldehydes and isocyanides, with optimized conditions including THF as a solvent and controlled stoichiometry to minimize diastereomer formation . Key parameters include temperature (room temperature to 40°C), reaction time (12–24 hours), and purification via flash chromatography (ethyl acetate/n-hexane gradients). Monitoring by TLC and NMR ensures intermediate stability, particularly for the trifluoroacetamido group, which is sensitive to basic conditions .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemical integrity?
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming stereochemistry and detecting rotameric mixtures (e.g., δ 2.76–2.80 ppm for methyl groups in diastereomers) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns (e.g., [MNa]+ 598.2290 vs. calculated 598.2305) .
- HPLC/Chiral Chromatography : Resolves enantiomeric excess (e.e.) and detects impurities <2% .
Q. How can the tert-butoxycarbonyl (Boc) group’s stability be maintained during synthesis?
The Boc group is susceptible to acidic conditions. Use mild deprotection agents (e.g., TFA in DCM at 0°C) and avoid prolonged exposure to heat (>40°C) to prevent premature cleavage. Storage under inert gas (N2/Ar) at –20°C in anhydrous solvents (e.g., THF, DMF) further enhances stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from diastereomer or rotamer formation?
Diastereomers (e.g., d.e. 56% in NMR analysis) complicate spectral interpretation. Strategies include:
- Variable-Temperature NMR : Reduces signal splitting by slowing conformational exchange .
- COSY/NOESY : Identifies through-space correlations to assign stereochemistry.
- Computational Modeling : Compares calculated chemical shifts (DFT/B3LYP) with experimental data to validate structures .
Q. What methodologies address low yields or side reactions during trifluoroacetamido group incorporation?
The trifluoroacetamido group’s electron-withdrawing nature can hinder nucleophilic reactions. Mitigation strategies:
Q. How can computational tools predict the compound’s reactivity or interaction with biological targets?
- Molecular Dynamics (MD) : Simulates conformational flexibility in aqueous environments.
- Docking Studies : Maps binding affinities to enzymes (e.g., proteases) using AutoDock Vina.
- QSAR Models : Correlates structural features (e.g., Boc group bulkiness) with biological activity .
Data Analysis and Contradiction Resolution
Q. How should researchers handle discrepancies between theoretical and experimental physicochemical properties?
Q. What protocols ensure reproducibility in multi-step syntheses of this compound?
- Standardized Workflows : Document reaction parameters (e.g., solvent purity, humidity levels).
- Batch Analysis : Use LC-MS to track intermediate consistency.
- Collaborative Verification : Share samples with independent labs for analytical cross-checking .
Safety and Handling
Q. What safety precautions are critical when handling trifluoroacetamido derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
